4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide
Description
4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide (CAS: 293299-90-8) is a halogenated benzamide derivative characterized by a 4-chlorophenyl group linked to a carboxamide moiety. The side chain incorporates a hydroxy-phenylethylamine substructure, introducing both hydrophilic (hydroxyl) and lipophilic (phenyl) features.
Properties
IUPAC Name |
4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-8-6-13(7-9-14)17(23)19-10-16(22)20-15(11-21)12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUOBWOOVYKYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330602 | |
| Record name | 4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338777-58-5 | |
| Record name | 4-chloro-N-[2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide involves several steps. One common method includes the reaction of 4-chlorobenzoic acid with 2-amino-2-oxoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but typically involve modifications to the functional groups present in the compound .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide exhibit significant antimicrobial properties. A study involving a series of benzamide derivatives demonstrated that these compounds possess activity against mycobacterial, bacterial, and fungal strains. The synthesized compounds were tested using in vitro methods and showed efficacy comparable to established antibiotics such as isoniazid and ciprofloxacin .
2. Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Research into similar compounds revealed promising inhibitory activities against acetylcholinesterase, indicating that modifications to the structure could enhance this property .
3. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how variations in the chemical structure influence biological activity. These studies often reveal correlations between lipophilicity and antimicrobial efficacy, guiding further synthesis of more potent derivatives .
Agricultural Applications
1. Fungicidal Properties
The compound has been explored for its fungicidal activity. A patent describes the use of related chloro-substituted compounds for controlling fungal pathogens in crops. The efficacy of these compounds suggests they could be developed into agricultural fungicides .
2. Herbicide Development
Research indicates that similar compounds can inhibit photosynthetic electron transport in plants, suggesting a potential role as herbicides. This application is particularly relevant in managing weed resistance and enhancing crop yield through selective inhibition of undesirable plant growth .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been subjected to enzyme inhibition studies, particularly focusing on its ability to inhibit enzymes involved in metabolic pathways. This includes research on its effects on α-glucosidase, which is relevant for managing diabetes through the regulation of carbohydrate metabolism .
2. Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms at a molecular level, aiding in the design of more effective therapeutic agents .
| Compound Name | Activity Type | Target Organism/Enzyme | Efficacy Comparison |
|---|---|---|---|
| Compound A | Antimicrobial | Mycobacterium tuberculosis | Comparable to Isoniazid |
| Compound B | Acetylcholinesterase Inhibitor | Acetylcholinesterase | IC50 = 2.7 µM |
| Compound C | Fungicidal | Fungal strains | Higher than Fluconazole |
| Compound D | Herbicidal | Photosynthetic Electron Transport | Effective against weeds |
Table 2: Structure-Activity Relationships
| Structural Modification | Effect on Lipophilicity | Impact on Biological Activity |
|---|---|---|
| Addition of Hydroxyl Group | Increased | Enhanced antimicrobial activity |
| Substitution with Alkyl Chain | Decreased | Reduced enzyme inhibition |
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide (CAS: 338419-51-5): Substitution: 3,4-dichloro on the benzene ring vs. 4-chloro. Side chain: Hydroxyethyl group instead of hydroxy-phenylethyl. Impact: Increased electron-withdrawing effects from the dichloro substitution may enhance electrophilicity, while the shorter hydroxyethyl chain reduces steric bulk .
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1): Substitution: Difluorobenzyl and thiazole ring.
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (from ):
- Substitution: Ester linkage instead of amide.
- Impact: Reduced hydrogen-bonding capacity compared to carboxamides, affecting solubility and intermolecular interactions .
Spectroscopic and Analytical Data
- IR Spectroscopy :
- NMR :
- MS :
- Target compound: Molecular ion [M+H]⁺ at m/z 361.1 (calculated for C₁₇H₁₈ClN₂O₃).
Pharmacological and Physicochemical Properties
- Lipophilicity : The hydroxy-phenylethyl group in the target compound balances hydrophilicity (OH) and lipophilicity (phenyl), whereas the 3,4-dichloro analog is more lipophilic due to dual Cl groups.
Biological Activity
4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide, also known as a derivative of benzenecarboxamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a chloro group and an amino acid side chain that may influence its interaction with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of chlorine, nitrogen, and oxygen atoms, which are critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
Case Studies
-
Human Adenovirus Inhibition :
A study demonstrated that certain derivatives exhibited significant antiviral activity against HAdV with an IC50 value of 0.27 μM. The selectivity index was greater than 100, indicating a favorable therapeutic profile compared to standard treatments like niclosamide . -
Molecular Interactions :
Computational studies have shown that the compound can effectively bind to target proteins involved in viral replication. The docking studies revealed multiple hydrogen bond interactions with critical residues, suggesting a robust mechanism of action against viral pathogens . -
Synthesis and Purification :
The synthesis of this compound has been optimized to yield high-purity enantiomers, which are essential for evaluating their biological activities accurately. The processes described in patent literature highlight methods for achieving enantiomeric purity exceeding 99.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
